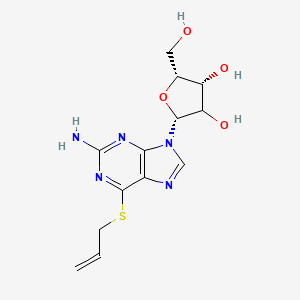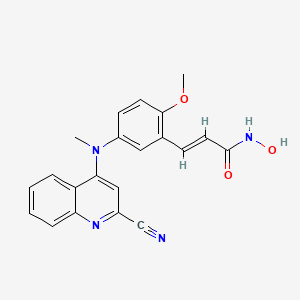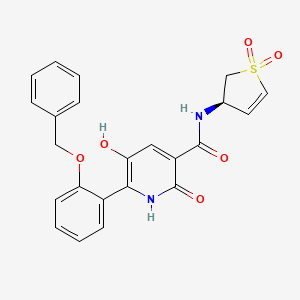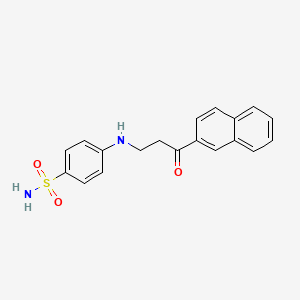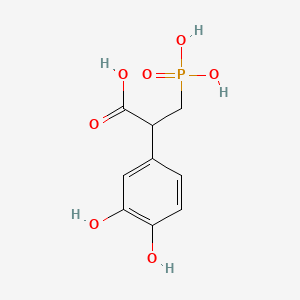
Bis(2,4-dinitrophenyl)-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-dinitrophenyl)-L-histidine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties It is characterized by the presence of two 2,4-dinitrophenyl groups attached to an L-histidine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-dinitrophenyl)-L-histidine typically involves the reaction of L-histidine with 2,4-dinitrophenyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4-dinitrophenyl)-L-histidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives and substituted phenyl derivatives.
Scientific Research Applications
Bis(2,4-dinitrophenyl)-L-histidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying amino acids and peptides.
Biology: The compound is employed in biochemical assays to study enzyme kinetics and protein interactions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Bis(2,4-dinitrophenyl)-L-histidine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The presence of the 2,4-dinitrophenyl groups enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4-dinitrophenyl) oxalate
- Bis(2,4-dinitrophenyl) bipyridinium
- 2,4-Dinitrophenylhydrazine
Uniqueness
Bis(2,4-dinitrophenyl)-L-histidine is unique due to its combination of the 2,4-dinitrophenyl groups with the L-histidine molecule. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds. Its ability to interact with enzymes and proteins makes it a valuable tool in biochemical research and industrial applications.
Properties
Molecular Formula |
C18H13N7O10 |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C18H13N7O10/c26-18(27)14(20-13-3-1-11(22(28)29)6-16(13)24(32)33)5-10-8-21(9-19-10)15-4-2-12(23(30)31)7-17(15)25(34)35/h1-4,6-9,14,20H,5H2,(H,26,27)/t14-/m0/s1 |
InChI Key |
WOZYZMUUGRWSLF-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)
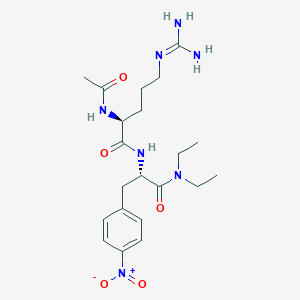
![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)


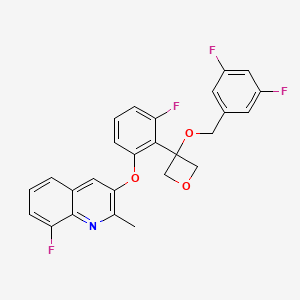
![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)

